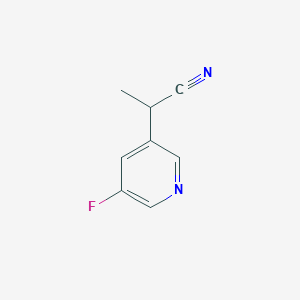
2-(5-Fluoropyridin-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoropyridin-3-yl)propanenitrile is a chemical compound used in various scientific experiments. It has a molecular formula of C8H7FN2 and a molecular weight of 150.16 .
Synthesis Analysis
The synthesis of this compound involves complex reactions . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3 .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Electrophilic Fluorination Agents
Electrophilic fluorination is a key area where 2-(5-Fluoropyridin-3-yl)propanenitrile derivatives are utilized. Research has explored the synthesis of electrophilic fluorinating agents derived from nitrogen heterocycles, showcasing the compound's role in fluorine chemistry. These agents are used for site-specific electrophilic fluorination of various substrates, indicating its potential in synthetic organic chemistry and the development of fluorinated compounds with applications in pharmaceuticals and agrochemicals (Banks et al., 1997).
Synthesis of Biologically Active Compounds
The compound plays a crucial role in the synthesis of biologically active derivatives, such as 5-fluoro-2'-deoxyuridine derivatives, which have been evaluated for their resistance to degradation and biological activities. This highlights its importance in the development of novel therapeutic agents (Farquhar et al., 1983).
Fluoropyridine Synthesis
This compound is a precursor in the synthesis of fluoropyridines, compounds with various applications in organic electronics, pharmaceuticals, and materials science. Research on synthesizing 2-chloro- and 2-amino-5-fluoropyridines demonstrates the utility of fluoropyridines as intermediates in organic synthesis (Hand et al., 1989).
Biocompatible Polymers
In polymer science, derivatives of this compound have been investigated for creating biocompatible aliphatic terpolymers with potential applications in biomedical engineering, showcasing the versatility of this compound beyond its use in small molecule synthesis (Mahapatra et al., 2020).
Electrolytes for Lithium-ion Batteries
The application of this compound derivatives extends into the development of safe electrolytes for lithium-ion batteries, indicating its potential in enhancing the safety and performance of energy storage technologies (Liu et al., 2016).
Radiolabeling for Biomedical Imaging
Derivatives of this compound have been utilized in the design and synthesis of radiolabeling agents for peptides and proteins, highlighting its significance in the development of diagnostic and therapeutic radiopharmaceuticals (de Bruin et al., 2005).
Safety and Hazards
The safety information for 2-(5-Fluoropyridin-3-yl)propanenitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(5-fluoropyridin-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIQXBUREKZJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CN=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one](/img/structure/B2643675.png)

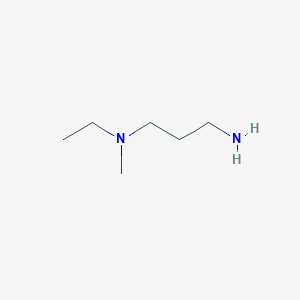
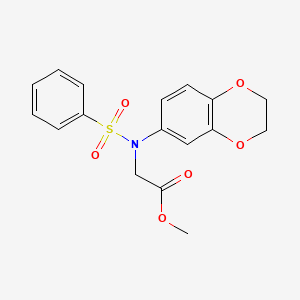

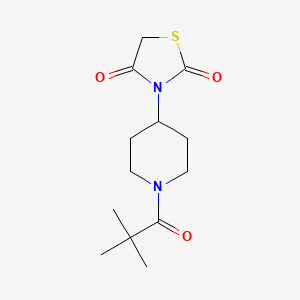
![4-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2643687.png)
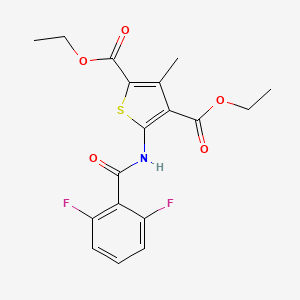


![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2643695.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)